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Compound of Interest

Compound Name: 5-Acetyl-2-bromobenzonitrile

Cat. No.: B595751 Get Quote

CAS Number: 1263285-73-9

A Core Intermediate for Novel Therapeutics

This technical guide provides an in-depth overview of 5-Acetyl-2-bromobenzonitrile, a key

building block for researchers and scientists in the field of drug development. This document

outlines its chemical and physical properties, potential synthetic routes, and its emerging role in

the synthesis of targeted therapies, including kinase inhibitors and proteolysis-targeting

chimeras (PROTACs).

Physicochemical Properties
5-Acetyl-2-bromobenzonitrile is a solid organic compound at room temperature.[1] Its key

physicochemical properties are summarized in the table below for easy reference.
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Property Value Reference(s)

CAS Number 1263285-73-9 [1][2][3][4][5][6]

Molecular Formula C₉H₆BrNO [3][4]

Molecular Weight 224.05 g/mol [3]

Physical Form Solid [1]

Purity Typically ≥97% [1][3]

Storage
Store at room temperature in a

dry, sealed container.
[1]

Boiling Point (Predicted) 350.6 ± 37.0 °C [4]

Flash Point (Predicted) 165.8 ± 26.5 °C [4]

Density (Predicted) 1.56 ± 0.1 g/cm³ [4]

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5-Acetyl-2-
bromobenzonitrile is not readily available in peer-reviewed literature, its structure suggests

plausible synthetic routes based on established organic chemistry principles. A potential

synthetic approach could involve the Friedel-Crafts acylation of 2-bromobenzonitrile.

The reactivity of 5-Acetyl-2-bromobenzonitrile is primarily dictated by its three functional

groups: the bromo substituent, the acetyl group, and the nitrile group.

Bromo Group: The bromine atom on the aromatic ring is a versatile handle for various cross-

coupling reactions. It is particularly amenable to Suzuki-Miyaura coupling, allowing for the

formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl moieties.

This is a crucial step in the synthesis of many complex drug molecules.

Acetyl Group: The acetyl group can undergo a variety of chemical transformations. The

carbonyl can be reduced to an alcohol, which can then be further functionalized. The methyl

group can be a site for condensation reactions or halogenation to introduce further reactive

handles.
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Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid

or reduced to an amine, providing further opportunities for derivatization and molecular

elaboration.

A logical workflow for the utilization of 5-Acetyl-2-bromobenzonitrile in the synthesis of more

complex molecules is depicted below.

5-Acetyl-2-bromobenzonitrile
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Aryl-substituted Intermediate

Acetyl Group Modification
(e.g., reduction, condensation)
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Figure 1. A generalized workflow illustrating the synthetic utility of 5-Acetyl-2-
bromobenzonitrile.

Applications in Drug Discovery
The structural motifs present in 5-Acetyl-2-bromobenzonitrile make it a valuable precursor in

the synthesis of various biologically active molecules, particularly in the realm of oncology and

immunology.
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Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[7] The benzonitrile scaffold is

a common feature in many kinase inhibitors, where the nitrile group can form key interactions

within the ATP-binding pocket of the target kinase. The acetyl and bromo groups of 5-Acetyl-2-
bromobenzonitrile provide points for synthetic elaboration to build out the rest of the inhibitor

molecule, which can be designed to target specific kinases such as Bruton's tyrosine kinase

(BTK) or Interleukin-2-inducible T-cell kinase (ITK).[8] The synthesis of such inhibitors often

involves a key cross-coupling reaction at the bromo position to introduce a larger, often

heterocyclic, moiety.

The general signaling pathway for a receptor tyrosine kinase (RTK) that can be targeted by

inhibitors derived from this scaffold is illustrated below.
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Figure 2. A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of

intervention for a kinase inhibitor.

PROTACs and Molecular Glues
The field of targeted protein degradation has emerged as a powerful therapeutic modality.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
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proteasome. 5-Acetyl-2-bromobenzonitrile can serve as a building block for the synthesis of

ligands that bind to target proteins of interest. The bromo and acetyl functionalities allow for the

attachment of linkers connected to an E3 ligase-binding moiety.

Experimental Protocols
While a specific protocol for the synthesis of 5-Acetyl-2-bromobenzonitrile is not publicly

available, a general procedure for a Friedel-Crafts acylation, which is a plausible synthetic

route, is provided below for illustrative purposes. Note: This is a generalized protocol and would

require optimization for the specific substrates.

Hypothetical Synthesis of 5-Acetyl-2-bromobenzonitrile via Friedel-Crafts Acylation

Materials: 2-bromobenzonitrile, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane

(DCM).

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry

dichloromethane under a nitrogen atmosphere.

Cool the suspension in an ice bath.

Slowly add acetyl chloride to the stirred suspension.

After the addition is complete, add a solution of 2-bromobenzonitrile in dry

dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

After the addition, allow the reaction mixture to warm to room temperature and stir for

several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by slowly pouring the mixture into a

beaker of crushed ice and concentrated hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford 5-Acetyl-2-bromobenzonitrile.

Disclaimer: This is a hypothetical protocol and should be adapted and optimized by a qualified

chemist. All chemical reactions should be performed in a well-ventilated fume hood with

appropriate personal protective equipment.

Conclusion
5-Acetyl-2-bromobenzonitrile is a valuable and versatile building block in medicinal

chemistry. Its trifunctional nature provides a platform for the synthesis of a wide range of

complex molecules with potential therapeutic applications. Its utility in the construction of

kinase inhibitors and as a precursor for PROTACs highlights its importance for researchers in

academic and industrial drug discovery settings. Further exploration of the reactivity and

applications of this compound is likely to yield novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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